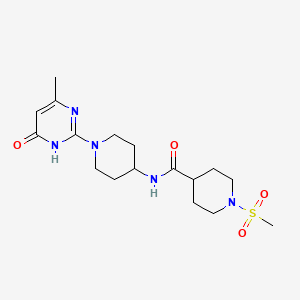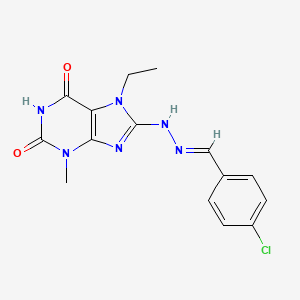
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, a hydroxy group, and a methylthio group attached to a propyl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amidation: Formation of the benzamide moiety by reacting the fluorinated benzene derivative with an appropriate amine under acidic or basic conditions.
Thioether Formation: Introduction of the methylthio group through a nucleophilic substitution reaction using a methylthiol reagent.
Hydroxylation: Introduction of the hydroxy group through an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxy derivative
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases. It is also used in pharmacokinetic and pharmacodynamic studies.
Industry: Used in the development of new materials, including polymers and coatings. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their signaling pathways and cellular responses.
Protein-Ligand Interactions: The compound may interact with specific proteins, altering their structure and function, and affecting various cellular processes.
Comparison with Similar Compounds
3-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide can be compared with other similar compounds to highlight its uniqueness:
3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Lacks the fluorine atom, which may influence its pharmacokinetic properties and receptor binding affinity.
3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Contains a chlorine atom instead of a fluorine atom, which may alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-12(16,8-17-2)7-14-11(15)9-4-3-5-10(13)6-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFHSLHOZJVSSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)F)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2358025.png)
![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)
![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)

![2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2358039.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

